Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS No. 951624-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- Synonyms : Ethyl 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations indicated significant inhibition against various pathogens.
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
4a | 0.22 | 0.25 | Bactericidal |
5a | 0.30 | 0.35 | Bactericidal |
7b | 0.20 | 0.22 | Bactericidal |
These compounds were particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones indicating their potential as effective antimicrobial agents .
2. Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that it acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
Test Compound | 54.65 | Diclofenac Sodium |
Test Compound | 60.56 | Celecoxib |
The compound's mechanism includes the inhibition of COX-2, which is associated with reduced inflammation and pain .
3. Anticancer Activity
Research has suggested that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting various kinases and enzymes involved in cancer progression.
Target Enzyme | Inhibition Type |
---|---|
Cyclin-dependent kinase | Inhibitor |
Xanthine oxidase | Inhibitor |
TNF-alpha | Inhibitor |
Studies have shown that these compounds can effectively inhibit tumor growth and induce apoptosis in cancer cell lines .
Case Study: Antimicrobial Efficacy
A study conducted on several pyrazole derivatives found that compound 7b exhibited the highest antimicrobial activity with an MIC value of , showcasing its potential for further development as an antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
In a comparative study of anti-inflammatory agents, this compound was shown to significantly reduce edema in animal models when compared to standard treatments like diclofenac .
Properties
IUPAC Name |
ethyl 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-12(14(13)17)9-19-20(15)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZGUQMOUNXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C3=CC=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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